N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a synthetic small molecule characterized by a 3,5-dinitrobenzamide core linked to a 4-(4-fluorophenyl)-substituted thiazole ring. The fluorophenyl-thiazole moiety may contribute to bioactivity by influencing lipophilicity and target binding.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O5S/c17-11-3-1-9(2-4-11)14-8-27-16(18-14)19-15(22)10-5-12(20(23)24)7-13(6-10)21(25)26/h1-8H,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXVNEMZLYFLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves the reaction of 4-fluorophenacyl bromide with 2-aminothiazole under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting intermediate is then reacted with 3,5-dinitrobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with the electron transport chain and disrupts cellular respiration, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Table 1: Structural analogs of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Insights :
Antitubercular Activity
3,5-Dinitrobenzamides demonstrate potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Table 2: Antitubercular activity of selected analogs
| Compound | MIC (µg/mL) | MBC (µg/mL) | Key Structural Feature | Reference |
|---|---|---|---|---|
| DNB1 | 0.12 | 0.24 | Methoxyphenoxy ethyl chain | |
| DNB2 | 0.25 | 0.50 | Benzyloxy ethyl chain | |
| Compound 3* | 4–64 | N/A | Bulky triazine-thiazole hybrids |
*Compound 3: Trisubstituted triazin-2-amine analog with thiazole moiety.
Key Findings :
- DNB1 and DNB2 show sub-micromolar MIC values, attributed to optimal alkyl chain length and electron-donating substituents (e.g., methoxy) .
- Bulky groups (e.g., triazine in Compound 3) reduce activity, suggesting steric hindrance limits target engagement .
Physicochemical and Crystallographic Properties
Crystallography
- N-(4-Bromophenyl)-3,5-dinitrobenzamide crystallizes in a monoclinic system, with intermolecular hydrogen bonds stabilizing the nitro and amide groups .
- 4-(4-Fluorophenyl)-thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit triclinic (P̄1) symmetry, with fluorophenyl groups adopting perpendicular orientations relative to the planar thiazole core .
Implications :
Structure-Activity Relationships (SAR)
Nitro Groups : Essential for antitubercular activity; removal or repositioning abolishes efficacy .
Thiazole vs. Hydrazide : Thiazole-containing analogs (e.g., target compound) may exhibit better metabolic stability than hydrazide derivatives due to reduced susceptibility to hydrolysis .
Substituent Effects :
- Electron-withdrawing groups (e.g., F, Cl) enhance target binding but may reduce solubility.
- Alkyl chains (e.g., in DNB1) balance lipophilicity and permeability .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H15FN4O5S
- Molecular Weight : 404.40 g/mol
- CAS Number : [Not provided in the search results]
Structure
The compound features a thiazole ring substituted with a fluorophenyl group and a dinitrobenzamide moiety, contributing to its diverse biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens. A study demonstrated that similar thiazole-based compounds inhibited the growth of several strains of fungi and bacteria, suggesting potential applications in treating infections .
Anticancer Activity
Thiazole derivatives are also explored for their anticancer properties. A related compound, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine, showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Some thiazole derivatives have been noted for their ability to inhibit enzymes such as xanthine oxidase and other targets relevant to inflammatory diseases. This suggests that this compound may also exhibit similar enzyme inhibitory activity .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various thiazole derivatives against common phytopathogenic fungi. The results indicated that certain derivatives exhibited moderate to excellent antifungal activity, providing a basis for further development as agricultural fungicides .
- Anticancer Studies : In vitro studies on derivatives similar to this compound revealed significant cytotoxic effects against leukemia cell lines. The findings suggest that these compounds may interfere with DNA synthesis or repair mechanisms in cancer cells .
Summary Table of Biological Activities
Q & A
What synthetic methodologies are most effective for preparing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, and how do reaction conditions influence yield?
Basic Research Focus
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted thiazole precursors (e.g., 4-(4-fluorophenyl)-1,3-thiazol-2-amine) with activated benzoyl chlorides (e.g., 3,5-dinitrobenzoyl chloride) in polar aprotic solvents like ethanol or pyridine. Catalytic glacial acetic acid may enhance reaction efficiency . For example, describes a method where 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine under reflux, followed by purification via chromatography and recrystallization. Yield optimization requires precise stoichiometry (1:1 molar ratio of amine to acyl chloride) and controlled reflux duration (4–12 hours).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
